molecular formula C11H17N3OS B181956 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- CAS No. 69635-76-3

1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-

Cat. No. B181956
CAS RN: 69635-76-3
M. Wt: 239.34 g/mol
InChI Key: CPPCRKJNHYHEQT-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. It belongs to the class of heterocyclic compounds and has a unique structure that makes it an interesting candidate for drug development.

Mechanism Of Action

The mechanism of action of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in various biological processes. This inhibition can lead to the suppression of disease progression and the promotion of healing.

Biochemical And Physiological Effects

Studies have shown that 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- exhibits a wide range of biochemical and physiological effects. It has been found to modulate the immune system, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in lab experiments is its high potency and selectivity. It can target specific enzymes or proteins, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects in vivo.

Future Directions

There are several future directions for the use of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-. One direction is to explore its potential as an anticancer agent. It has been shown to inhibit tumor growth in vitro, and further studies are needed to evaluate its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. It has been found to reduce inflammation in animal models, and further studies are needed to determine its potential in humans.
Conclusion:
In conclusion, 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it an interesting candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its efficacy in vivo.

Scientific Research Applications

The potential applications of 1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl- in scientific research are vast. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These properties make it an excellent candidate for drug discovery and development.

properties

CAS RN

69635-76-3

Product Name

1,2,3-Thiadiazole-5-carboxamide, N-(cyclohexylmethyl)-4-methyl-

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H17N3OS/c1-8-10(16-14-13-8)11(15)12-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,12,15)

InChI Key

CPPCRKJNHYHEQT-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NCC2CCCCC2

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

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